molecular formula C28H46O B579974 (3S,4R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 15737-15-2

(3S,4R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B579974
CAS No.: 15737-15-2
M. Wt: 398.675
InChI Key: FOUJWBXBKVVHCJ-LZWVVZFZSA-N
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Description

(3S,4R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a sterol compound with the molecular formula C28H46O. It is a derivative of cholesterol and is characterized by the presence of a methyl group at the 4beta position and a double bond between the 8th and 24th carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol can be achieved through several synthetic routes. One common method involves the enzymatic reduction of 4alpha-carboxy-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol or the enzymatic oxidation of 4alpha-hydroxymethyl-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol . These reactions typically require specific enzymes and controlled reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms capable of producing the necessary enzymes for the synthesis. The optimization of fermentation conditions, such as temperature, pH, and nutrient availability, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3S,4R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(3S,4R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other sterol derivatives and studying sterol biosynthesis pathways.

    Biology: The compound is involved in cell membrane structure and function, making it a valuable tool for studying membrane dynamics and cholesterol metabolism.

    Medicine: Research on this compound contributes to understanding cholesterol-related diseases and developing potential therapeutic agents.

    Industry: It is used in the production of steroid-based pharmaceuticals and as a component in cosmetic formulations

Mechanism of Action

The mechanism of action of (3S,4R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in cholesterol biosynthesis and metabolism. The compound can also influence membrane fluidity and permeability, affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4alpha-Methylcholesta-8,24-dien-3beta-ol
  • 4beta-Hydroxymethyl-4alpha-methyl-5alpha-cholesta-8,24-dien-3beta-ol
  • 4alpha-Carboxy-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol

Uniqueness

(3S,4R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is unique due to its specific methylation pattern and double bond configuration. These structural features confer distinct biological activities and chemical reactivity compared to other similar sterol compounds .

Properties

CAS No.

15737-15-2

Molecular Formula

C28H46O

Molecular Weight

398.675

IUPAC Name

(3S,4R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H46O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h8,19-20,22-24,26,29H,7,9-17H2,1-6H3/t19-,20-,22-,23?,24+,26+,27-,28+/m1/s1

InChI Key

FOUJWBXBKVVHCJ-LZWVVZFZSA-N

SMILES

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C

Origin of Product

United States

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